molecular formula C10H12ClNO2 B8681404 3-(3-Chloroanilino)butanoic acid CAS No. 83674-21-9

3-(3-Chloroanilino)butanoic acid

Cat. No.: B8681404
CAS No.: 83674-21-9
M. Wt: 213.66 g/mol
InChI Key: VGMMSBHENHMZBH-UHFFFAOYSA-N
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Description

3-(3-Chloroanilino)butanoic acid (hypothetical molecular formula: C₁₀H₁₂ClNO₂; molecular weight: ~213.66 g/mol) is a substituted butanoic acid derivative featuring a 3-chloroanilino group (-NH-C₆H₄-3-Cl) at the third carbon of the butanoic acid backbone. The compound combines a carboxylic acid group (for hydrogen bonding and acidity) with an aromatic amine substituent, which may influence its reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

83674-21-9

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

3-(3-chloroanilino)butanoic acid

InChI

InChI=1S/C10H12ClNO2/c1-7(5-10(13)14)12-9-4-2-3-8(11)6-9/h2-4,6-7,12H,5H2,1H3,(H,13,14)

InChI Key

VGMMSBHENHMZBH-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-(3-Chloroanilino)benzoic Acid

  • Molecular Formula: C₁₃H₁₀ClNO₂
  • Molecular Weight : 255.68 g/mol
  • Key Features: The carboxylic acid group is attached to a benzene ring (benzoic acid backbone) instead of a butanoic chain. The 3-chloroanilino group is positioned at the fourth carbon of the benzene ring. Crystal Structure: Forms acid–acid dimers via hydrogen bonding, with a dihedral angle of 34.66° between aromatic rings, leading to a twisted molecular conformation .
  • The dimerization propensity may differ due to the rigidity of the benzene ring versus the flexibility of the butanoic chain.

3-(3,5-Dichloroanilinocarbonyl)propionic Acid

  • Molecular Formula : C₁₀H₈Cl₂N₂O₃
  • Molecular Weight : 283.09 g/mol
  • Key Features: Contains a 3,5-dichloroanilino group linked via a carbonyl (amide) group to a propionic acid backbone. The amide linkage introduces additional hydrogen-bonding capacity and rigidity .
  • The propionic acid chain (C3) is shorter than butanoic acid (C4), affecting solubility and steric interactions.

2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic Acid

  • Molecular Formula : C₈H₈ClF₃N₂O₂
  • Molecular Weight : 256.61 g/mol
  • Key Features: A pyrazole ring with chloro- and trifluoromethyl substituents is attached to the second carbon of the butanoic acid chain.
  • Comparison: The trifluoromethyl group introduces strong electronegativity, altering electronic properties and metabolic stability compared to the simpler 3-chloroanilino group.

Data Table: Key Structural and Physical Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Backbone Notable Features
3-(3-Chloroanilino)butanoic acid C₁₀H₁₂ClNO₂ 213.66 (hypothetical) 3-chloroanilino, carboxylic acid Butanoic acid Flexible aliphatic chain
4-(3-Chloroanilino)benzoic acid C₁₃H₁₀ClNO₂ 255.68 3-chloroanilino, carboxylic acid Benzoic acid Dihedral angle: 34.66°, forms dimers
3-(3,5-Dichloroanilinocarbonyl)propionic acid C₁₀H₈Cl₂N₂O₃ 283.09 3,5-dichloroanilino, amide, carboxylic acid Propionic acid Amide linkage enhances rigidity
2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid C₈H₈ClF₃N₂O₂ 256.61 Chloro-trifluoromethylpyrazole, carboxylic acid Butanoic acid Strong electron-withdrawing effects

Notes and Limitations

Data Gaps: Direct experimental data on this compound are absent in the provided evidence; comparisons rely on structurally related compounds.

Synthesis Methods : The Buchwald–Hartwig reaction (used for benzoic acid analogs) may require optimization for aliphatic backbones.

Recommendations : Further studies should focus on crystallography, solubility, and bioactivity assays to confirm theoretical predictions.

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